molecular formula C20H21N3O3S B2840585 3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole CAS No. 858905-03-0

3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2840585
CAS No.: 858905-03-0
M. Wt: 383.47
InChI Key: GPNQBIAQAJIPSC-UHFFFAOYSA-N
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Description

3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal and pesticide chemistry research. It features a 1,2,4-oxadiazole heterocycle, a scaffold renowned for its role as a bioisostere for ester and amide functional groups, which can enhance metabolic stability in lead molecules . This core structure is extensively investigated for its broad spectrum of biological activities, including potential antifungal and antibacterial properties . Compounds based on the 1,2,4-oxadiazole framework are valuable tools for studying enzyme inhibition. Research on analogous structures has shown promise in targeting succinate dehydrogenase (SDH), a key enzyme in the fungal mitochondrial respiratory chain, thereby exploring mechanisms for controlling plant pathogenic fungi . Furthermore, the structural motif of combining a 1,2,4-oxadiazole ring with other heterocycles, such as a piperidine, is a recognized strategy in the design of novel antibacterial agents for agricultural research, particularly against pathogens like Xanthomonas oryzae . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-15-7-9-18(10-8-15)27(24,25)23-13-11-17(12-14-23)20-21-19(22-26-20)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNQBIAQAJIPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves a multi-step process. One common method starts with the preparation of the tosylpiperidine intermediate, which is then reacted with appropriate reagents to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has shown a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests its potential as an antimicrobial agent in pharmaceutical formulations.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Cell line studies reveal that it induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it inhibits cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM . These findings indicate that this compound may serve as a lead structure for developing new anticancer agents.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

  • Antimicrobial Study : A comprehensive study demonstrated the efficacy of this compound against various bacterial strains. The results indicated promising potential for developing new antimicrobial agents .
  • Anticancer Research : Investigations into the compound's anticancer properties revealed its ability to induce apoptosis in breast cancer cell lines. This study highlighted the compound's potential as a therapeutic agent in oncology .
  • Synthetic Pathways : Research has focused on optimizing synthetic routes for producing this compound efficiently while maintaining purity and yield. Various methodologies have been explored to facilitate large-scale production suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow for specific interactions with the active sites of the enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Structure-Activity Relationship (SAR) Insights

  • Antituberculosis Activity: In triazol-oxadiazole derivatives (e.g., Compound 27), substituents like R7 = Cl and R6 = OCH3 are critical for dual inhibition of Mtb LeuRS and MetRS, with Cl enhancing antimycobacterial activity . R4 = H and R5 = CF3 in triazol-oxadiazoles enhance MetRS inhibition, while R5 = F favors LeuRS targeting . The bulky tosylpiperidinyl group in the target compound could sterically hinder binding to LeuRS but improve MetRS affinity due to hydrophobic interactions .
  • Antiviral Activity :

    • Derivatives with ethenyl-thiophene substituents (e.g., Compound 18) inhibit dengue virus NS5 polymerase at low µM concentrations . The tosylpiperidinyl group’s sulfonate may reduce antiviral efficacy due to reduced membrane permeability compared to lipophilic thiophene groups.
  • Cytotoxicity: Triazol-oxadiazoles (e.g., Compound 27) exhibit low cytotoxicity (CC50 >50 µM), attributed to selective enzyme targeting .

Binding Mode and Molecular Interactions

  • Triazol-Oxadiazoles: Molecular docking reveals that 2-methoxy-5-chloro-phenyl groups in Compound 27 interact with the adenine-binding region of MetRS, while 4-fluoro-phenyl binds the amino acid pocket . Free energy calculations (ΔG = −2 kcal/mol for MetRS) suggest moderate binding affinity .
  • However, the piperidine ring’s rigidity could limit conformational flexibility, reducing LeuRS compatibility .

Biological Activity

3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a phenyl group and a tosylpiperidine moiety, which contribute to its biological activity. The oxadiazole ring is known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was shown to inhibit cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Neuroprotective Effects

Preliminary studies suggest that this compound has neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. In animal models of Parkinson's disease, the compound improved motor function and reduced neuronal loss .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Antimicrobial Mechanism : It appears to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
  • Anticancer Mechanism : The induction of apoptosis is likely mediated through mitochondrial pathways and the activation of pro-apoptotic proteins.
  • Neuroprotective Mechanism : Its antioxidant properties may help mitigate oxidative damage in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains highlighted the efficacy of this compound against multi-drug resistant strains. The results showed that combining this compound with conventional antibiotics enhanced their effectiveness .

Case Study 2: Cancer Cell Line Studies

In a series of experiments using different cancer cell lines (e.g., MCF-7 and HeLa), researchers observed that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Q. What are the common synthetic routes for preparing 3-phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves forming the oxadiazole ring from amidoxime precursors using reagents like phosphorus oxychloride or thionyl chloride. Key steps include cyclization of amidoximes with carboxylic acid derivatives under reflux conditions. Reaction optimization focuses on solvent choice (e.g., pyridine for nucleophilic catalysis), temperature control (80–120°C), and purification via recrystallization or chromatography to improve yields (often 50–70%) . Modifications, such as introducing tosyl-protected piperidine moieties, require orthogonal protection strategies to avoid side reactions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) is essential for verifying substituent positions, particularly the tosyl group (δ 2.4 ppm for methyl protons) and aromatic protons (δ 7.0–8.0 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ions), while IR spectroscopy identifies the oxadiazole ring (C=N stretching at ~1600 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in complex derivatives .

Q. How is the preliminary biological activity of this compound screened in antimicrobial research?

Initial screening involves microdilution assays against bacterial strains (e.g., M. tuberculosis H37Rv) to determine minimum inhibitory concentrations (MICs). For enzyme inhibition (e.g., aminoacyl-tRNA synthetases), in vitro aminoacylation assays measure IC₅₀ values. Cytotoxicity is assessed using human cell lines (e.g., HEK293, HepG2) via MTT or resazurin assays to ensure selectivity .

Advanced Research Questions

Q. How can target-specific mechanisms of action be validated for this compound in antituberculosis research?

Semi-flexible molecular docking against enzyme active sites (e.g., M. tuberculosis MetRS or LeuRS) identifies binding modes. Follow-up enzymatic inhibition assays (e.g., ATP-PPᵢ exchange assays) confirm target engagement. Discrepancies between docking scores and experimental IC₅₀ values may require molecular dynamics simulations to assess binding stability .

Q. What strategies are employed to resolve contradictions between in vitro enzyme inhibition and whole-cell antibacterial activity?

Poor correlation may arise from poor cell permeability or efflux pump activity. Solutions include:

  • Modifying logP values via substituent changes to enhance membrane penetration.
  • Using checkerboard assays to evaluate synergy with efflux pump inhibitors.
  • Performing intracellular accumulation studies (e.g., LC-MS quantification) .

Q. How are structure-activity relationships (SAR) analyzed to optimize potency and selectivity?

Systematic substitution at the phenyl or piperidine moieties is evaluated. For example:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance enzyme inhibition (IC₅₀ < 150 µM).
  • Bulky substituents on the piperidine group reduce cytotoxicity (e.g., >50% viability at 100 µM in HEK293 cells).
  • 3D-QSAR models guide rational design by correlating steric/electronic features with activity .

Q. What methodologies are used to assess in vivo efficacy and pharmacokinetics?

  • Efficacy: Xenograft models (e.g., MX-1 tumors in mice) evaluate tumor growth inhibition.
  • PK: Plasma stability assays (e.g., half-life in rodent serum) and metabolite profiling (LC-MS/MS) identify degradation pathways.
  • Toxicity: Acute toxicity studies (LD₅₀) and histopathological analysis ensure safety margins .

Q. How can selectivity for bacterial targets over human homologs be improved?

Comparative homology modeling of bacterial vs. human enzymes (e.g., MetRS) identifies divergent active-site residues. Structure-guided design introduces substituents that exploit these differences (e.g., targeting hydrophobic pockets unique to bacterial enzymes) .

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